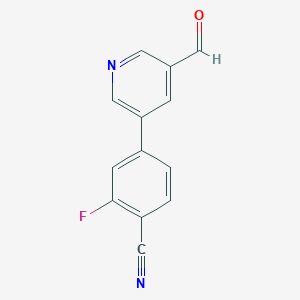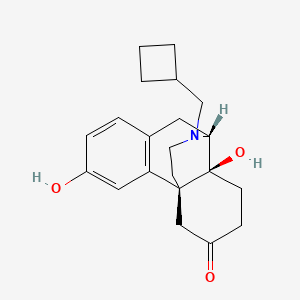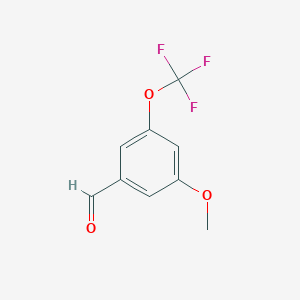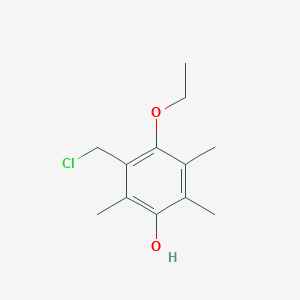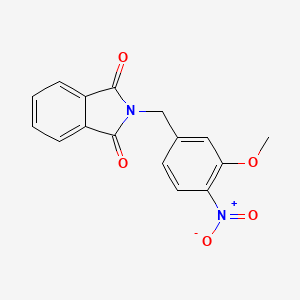
n-(3-Methoxy-4-nitrobenzyl)phthalimide
Übersicht
Beschreibung
n-(3-Methoxy-4-nitrobenzyl)phthalimide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxy group, a nitro group, and an isoindole-1,3-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-Methoxy-4-nitrobenzyl)phthalimide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nitration of 3-methoxybenzyl alcohol to form 3-methoxy-4-nitrobenzyl alcohol . This intermediate is then subjected to a series of reactions, including esterification and cyclization, to yield the final product. The reaction conditions often require the use of strong acids, bases, and organic solvents to facilitate the transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
n-(3-Methoxy-4-nitrobenzyl)phthalimide undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzyl position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Products include 3-methoxy-4-nitrobenzaldehyde and 3-methoxy-4-nitrobenzoic acid.
Reduction: The major product is 3-methoxy-4-aminobenzyl-isoindole-1,3-dione.
Substitution: Substituted benzyl derivatives are formed depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
n-(3-Methoxy-4-nitrobenzyl)phthalimide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of n-(3-Methoxy-4-nitrobenzyl)phthalimide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methoxy-4-nitrobenzyl alcohol
- 3-Methoxy-4-nitrobenzaldehyde
- 3-Methoxy-4-nitrobenzoic acid
Uniqueness
n-(3-Methoxy-4-nitrobenzyl)phthalimide is unique due to its isoindole-1,3-dione moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its diverse range of applications.
Eigenschaften
Molekularformel |
C16H12N2O5 |
|---|---|
Molekulargewicht |
312.28 g/mol |
IUPAC-Name |
2-[(3-methoxy-4-nitrophenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H12N2O5/c1-23-14-8-10(6-7-13(14)18(21)22)9-17-15(19)11-4-2-3-5-12(11)16(17)20/h2-8H,9H2,1H3 |
InChI-Schlüssel |
KSHSBSFLRWWGHU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

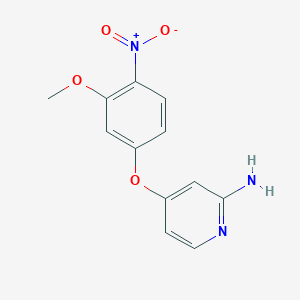
![[(3R)-1-Benzyl-2,5-dioxo-3-pyrrolidinyl]carbamic acid benzyl ester](/img/structure/B8275753.png)
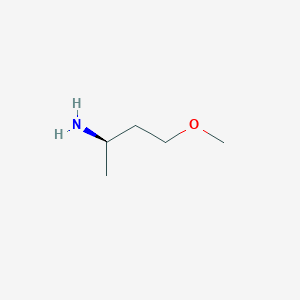
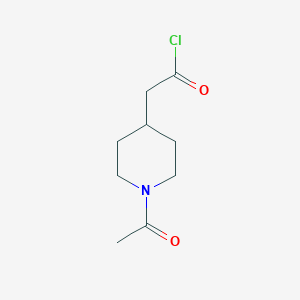
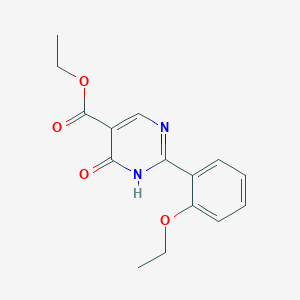
![1-[(tert-Butoxycarbonyl)amino]cyclohexancarboxylate](/img/structure/B8275773.png)


